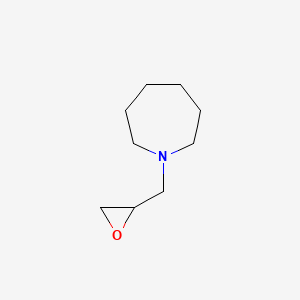

1-(Oxiran-2-ylmethyl)azepane

説明

Significance of Epoxide-Functionalized Azepanes in Organic Synthesis and Heterocyclic Chemistry

Epoxide-functionalized azepanes are significant synthetic intermediates primarily due to the high reactivity of the epoxide ring. This three-membered ring is characterized by substantial ring strain, making it susceptible to ring-opening reactions by a wide variety of nucleophiles. nih.gov This reactivity allows for the regioselective and stereoselective introduction of new functional groups, a critical aspect in the synthesis of complex target molecules.

The azepane moiety, a seven-membered saturated nitrogen heterocycle, provides a flexible and lipophilic scaffold. The nitrogen atom within the azepane ring can influence the molecule's basicity and can be a site for further functionalization. The combination of the nucleophilic azepane nitrogen and the electrophilic epoxide ring in structures like 1-(oxiran-2-ylmethyl)azepane creates a molecule poised for a range of chemical transformations. These transformations are pivotal in building larger, more elaborate heterocyclic systems and in the synthesis of amino alcohols, which are important pharmacophores found in many biologically active compounds. researchgate.netmdpi.com

Overview of Academic Research Trajectories for 1-(Oxiran-2-ylmethyl)azepane and Analogous Structures

Academic research involving 1-(oxiran-2-ylmethyl)azepane and its analogs primarily revolves around its utility as a synthetic building block. The research trajectories can be broadly categorized into its synthesis and its subsequent chemical transformations. While specific research on this exact molecule is not extensive, its chemistry can be understood from studies on analogous N-glycidyl amines and the general principles of epoxide chemistry.

A key research application is the use of this compound in nucleophilic ring-opening reactions. The epoxide ring can be opened by various nucleophiles, such as thiols, amines, and alcohols, to yield 1,2-amino alcohol derivatives. researchgate.netnih.gov These products are of significant interest in medicinal chemistry due to their presence in a number of pharmacologically active agents. researchgate.netnih.gov For instance, research has shown that amino alcohols derived from the ring-opening of epoxides can exhibit a range of biological activities. nih.gov

Furthermore, the azepane ring itself is a structural motif found in numerous pharmaceutical drugs. mdpi.com Consequently, the use of 1-(oxiran-2-ylmethyl)azepane allows for the incorporation of this seven-membered ring system into larger molecules, potentially leading to new therapeutic agents. Research in this area often focuses on the development of novel synthetic methodologies to create libraries of diverse azepane-containing compounds for biological screening. researchgate.net The development of efficient synthetic routes to functionalized azepanes, including those bearing an epoxide, continues to be an active area of research. molport.com

Chemical and Physical Properties

The fundamental properties of 1-(Oxiran-2-ylmethyl)azepane are summarized in the table below. These identifiers and properties are crucial for its characterization and handling in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇NO | rsc.org |

| Molecular Weight | 155.24 g/mol | rsc.org |

| CAS Number | 81676-13-3 | rsc.org |

| Appearance | Liquid (predicted) | |

| SMILES | C1CCN(CC2CO2)CCC1 | rsc.org |

| Synonyms | 1-(2-Oxiranylmethyl)azepane, 1H-Azepine, hexahydro-1-(2-oxiranylmethyl)- | rsc.org |

Synthesis and Reactivity

The synthesis and subsequent reactions of 1-(Oxiran-2-ylmethyl)azepane are central to its role as a synthetic intermediate.

Synthesis of 1-(Oxiran-2-ylmethyl)azepane

The most common and direct method for the synthesis of 1-(oxiran-2-ylmethyl)azepane involves the N-alkylation of azepane with an electrophilic three-carbon unit that can form the epoxide ring. A typical reagent for this purpose is epichlorohydrin (B41342).

The reaction proceeds via a nucleophilic substitution where the secondary amine of the azepane ring attacks the electrophilic carbon of epichlorohydrin, displacing the chloride. This is followed by an intramolecular cyclization under basic conditions to form the oxirane ring. This method is a common strategy for the synthesis of N-glycidyl amines. semanticscholar.org

A specific preparation has been reported where 1-(oxiran-2-ylmethyl)azepane was synthesized for use in further reactions. This confirms its accessibility as a starting material for more complex syntheses.

Chemical Reactions of 1-(Oxiran-2-ylmethyl)azepane

The primary reactivity of 1-(oxiran-2-ylmethyl)azepane is centered around the electrophilic nature of the epoxide ring, which readily undergoes nucleophilic ring-opening reactions. This reaction is the cornerstone of its utility as a synthetic building block.

Nucleophilic Ring-Opening:

A variety of nucleophiles can be employed to open the epoxide ring, leading to the formation of β-amino alcohols. The regioselectivity of the attack typically occurs at the less sterically hindered carbon of the epoxide, following an SN2 mechanism.

A documented example of its reactivity is the reaction with 2-mercaptoacetic acid. In this reaction, the thiol group acts as the nucleophile, attacking the terminal carbon of the epoxide ring. This results in the formation of 2-((3-(azepan-1-yl)-2-hydroxypropyl)thio)acetic acid. nih.gov This transformation highlights the utility of 1-(oxiran-2-ylmethyl)azepane in introducing a hydrophilic side chain containing both a hydroxyl and a carboxylic acid group, mediated by a thioether linkage.

Structure

3D Structure

特性

IUPAC Name |

1-(oxiran-2-ylmethyl)azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-4-6-10(5-3-1)7-9-8-11-9/h9H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBMXJSDGVWPFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Oxiran 2 Ylmethyl Azepane and Derivatives

Primary Synthetic Routes to the 1-(Oxiran-2-ylmethyl)azepane Core

The direct introduction of the oxiran-2-ylmethyl group onto the azepane nitrogen is a primary focus in the synthesis of the target compound. This is most commonly achieved through alkylation reactions.

Alkylation Reactions Involving Azepane and Epichlorohydrin (B41342)

The most direct and widely employed method for the synthesis of 1-(Oxiran-2-ylmethyl)azepane is the nucleophilic substitution reaction between azepane and epichlorohydrin. This reaction proceeds via a two-step mechanism. Initially, the secondary amine of the azepane ring acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group of epichlorohydrin. This results in the formation of a chlorohydrin intermediate, specifically 1-chloro-3-(azepan-1-yl)propan-2-ol.

In the subsequent step, an intramolecular cyclization occurs. The hydroxyl group of the chlorohydrin intermediate is deprotonated by a base, and the resulting alkoxide attacks the carbon atom bearing the chlorine atom in an intramolecular Williamson ether synthesis. This step leads to the formation of the desired epoxide ring, yielding 1-(Oxiran-2-ylmethyl)azepane.

The reaction conditions for this alkylation are crucial for achieving a good yield and minimizing side products. Typically, the reaction is carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. Common bases used include inorganic bases such as sodium hydroxide (B78521) or potassium carbonate. The choice of solvent can also influence the reaction rate and selectivity, with polar aprotic solvents often being favored. The temperature is generally controlled to prevent unwanted side reactions, such as the polymerization of epichlorohydrin.

| Reactants | Base | Solvent | Temperature | Product | Yield |

| Azepane, Epichlorohydrin | Sodium Hydroxide | Water/Organic co-solvent | Room Temperature to mild heating | 1-(Oxiran-2-ylmethyl)azepane | Moderate to Good |

| Azepane, Epichlorohydrin | Potassium Carbonate | Acetonitrile (B52724) | Reflux | 1-(Oxiran-2-ylmethyl)azepane | Good |

Alternative Preparative Strategies for Oxirane-Functionalized Azepane Scaffolds

An alternative and valuable strategy for the synthesis of 1-(Oxiran-2-ylmethyl)azepane involves a two-step process starting with the N-allylation of azepane, followed by the epoxidation of the resulting N-allylazepane.

The first step, N-allylation, can be readily achieved by reacting azepane with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base to scavenge the hydrohalic acid byproduct. This reaction typically proceeds with high efficiency to yield N-allylazepane.

The subsequent epoxidation of the double bond in N-allylazepane is the key step in forming the oxirane ring. This transformation can be accomplished using various epoxidizing agents. A common and effective reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA) wikipedia.orgmasterorganicchemistry.com. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at or below room temperature. The peroxyacid delivers an oxygen atom to the double bond in a concerted mechanism, leading to the formation of the epoxide.

Another widely used and environmentally benign oxidizing agent is hydrogen peroxide, often in the presence of a catalyst nih.govresearchgate.net. Transition metal catalysts, such as those based on titanium, can facilitate the epoxidation of allylic amines with hydrogen peroxide, often with high selectivity nih.govresearchgate.net. The choice of the epoxidation method can be influenced by factors such as the desired stereoselectivity and the functional group tolerance of the substrate.

| Starting Material | Reagent(s) | Key Intermediate | Reagent(s) for Epoxidation | Product |

| Azepane | Allyl bromide, K2CO3 | N-Allylazepane | m-CPBA | 1-(Oxiran-2-ylmethyl)azepane |

| Azepane | Allyl chloride, Et3N | N-Allylazepane | H2O2, Titanium catalyst | 1-(Oxiran-2-ylmethyl)azepane |

Advanced Synthetic Approaches to Azepane Ring Systems Pertinent to Oxirane Functionalization

Ring Expansion Methodologies for Azepane Core Construction

The expansion of a six-membered piperidine (B6355638) ring to a seven-membered azepane ring is a well-established synthetic strategy. Various methods have been developed to achieve this one-carbon ring expansion. One common approach involves the rearrangement of N-substituted piperidines. For instance, diastereomerically pure azepane derivatives can be prepared through piperidine ring expansion with excellent stereoselectivity and regioselectivity rsc.org.

These ring expansion reactions can be initiated by various reagents and proceed through different mechanistic pathways. The specific functional groups present on the piperidine ring can be manipulated to facilitate the desired rearrangement. Once the functionalized azepane is synthesized, the nitrogen atom is available for subsequent alkylation with epichlorohydrin or for N-allylation followed by epoxidation to introduce the oxirane moiety.

The ring expansion of three-membered aziridines offers another versatile route to azepane derivatives researchgate.netarkat-usa.org. The high ring strain of the aziridine (B145994) ring makes it susceptible to ring-opening reactions, which can be followed by intramolecular cyclization to form larger rings. The reactivity of aziridines is often enhanced by the presence of an activating group on the nitrogen atom, such as a sulfonyl group.

The synthesis of azepanes from aziridines can proceed through various pathways, including tandem ring-opening/cyclization cascades. For example, the reaction of appropriately substituted aziridines can lead to the formation of functionalized azepanes researchgate.net. The substituents on the aziridine ring and the reaction conditions play a crucial role in directing the course of the ring expansion and determining the structure of the resulting azepane. Following the construction of the azepane core through aziridine ring expansion, the introduction of the oxiran-2-ylmethyl group can be achieved using the standard alkylation or allylation/epoxidation sequences described previously.

| Precursor Ring System | Ring Expansion Strategy | Resulting Azepane Derivative | Subsequent Functionalization |

| Piperidine | Rearrangement of N-substituted piperidines | Functionalized Azepane | Alkylation with epichlorohydrin or N-allylation/epoxidation |

| Aziridine | Tandem ring-opening/cyclization | Functionalized Azepane | Alkylation with epichlorohydrin or N-allylation/epoxidation |

Azetidine (B1206935) Ring Expansion Approaches to Azepanes

The construction of the azepane ring through the expansion of a smaller, strained azetidine ring represents a sophisticated synthetic strategy. This approach typically involves the formation of a bicyclic azetidinium ion intermediate, which subsequently undergoes nucleophilic attack to yield the larger azepane ring.

While a direct synthesis of 1-(oxiran-2-ylmethyl)azepane via this method has not been extensively documented, the principle can be illustrated by the reaction of azetidines bearing a 3-hydroxypropyl side chain at the 2-position. Intramolecular N-alkylation of these precursors leads to a 1-azoniabicyclo[3.2.0]heptane intermediate. The regioselectivity of the subsequent nucleophilic ring-opening of this bicyclic system is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile, potentially yielding either a pyrrolidine (B122466) or an azepane derivative. For the synthesis of an N-(oxiran-2-ylmethyl) substituted azepane, a hypothetical pathway would involve the ring expansion of an appropriately substituted azetidinium salt with a nucleophile that contains or could be converted to the oxirane moiety.

Multi-Component Reactions Incorporating Azepane and Oxirane Units

Multi-component reactions (MCRs), which involve the simultaneous reaction of three or more starting materials in a single synthetic operation, offer an efficient route to complex molecules. While a specific MCR for the direct synthesis of 1-(oxiran-2-ylmethyl)azepane is not prominently described in the literature, the conceptual framework of MCRs can be applied.

A plausible, though not explicitly demonstrated, MCR approach could involve the reaction of azepane, an aldehyde, and a suitable epoxide precursor. Such a reaction would need to be carefully designed to ensure the desired connectivity. For instance, a reaction involving azepane, glycidol (B123203) (as the oxirane source), and another component could potentially lead to the formation of a functionalized 1-(oxiran-2-ylmethyl)azepane derivative in a single step. The success of such an approach would be highly dependent on the specific reactants and catalysts employed to control the reaction pathway.

Stereoselective Synthesis of Azepane Scaffolds

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for compounds with potential biological activity. The stereoselective synthesis of 1-(oxiran-2-ylmethyl)azepane and its derivatives can be approached by controlling the formation of chiral centers on both the azepane ring and the oxirane moiety.

Enantioselective Syntheses of Chiral Oxirane-Azepane Systems

The enantioselective synthesis of chiral 1-(oxiran-2-ylmethyl)azepane can be achieved by employing chiral starting materials or through the use of chiral catalysts. A common and effective strategy is the N-alkylation of azepane with an enantiomerically pure oxirane-containing electrophile, such as (R)- or (S)-epichlorohydrin, or the corresponding glycidyl (B131873) tosylates. This approach directly transfers the chirality of the epoxide to the final product.

For example, the reaction of azepane with (S)-(-)-epichlorohydrin would be expected to yield (S)-1-(oxiran-2-ylmethyl)azepane. The conditions for such a reaction, including the choice of solvent and base, would be crucial to ensure that the reaction proceeds without racemization of the chiral center.

Diastereoselective Control in Azepane Formation

When the azepane ring itself is substituted and contains one or more chiral centers, the introduction of the oxiran-2-ylmethyl group can lead to the formation of diastereomers. The control of this diastereoselectivity is an important consideration.

The diastereoselectivity of the N-alkylation of a chiral substituted azepane with an oxirane-containing electrophile will be influenced by the existing stereochemistry of the azepane ring. The incoming electrophile will preferentially approach from the less sterically hindered face of the azepane nitrogen atom. The conformation of the seven-membered ring and the nature of the substituents will play a significant role in determining the facial bias of the alkylation reaction. For instance, the alkylation of a chiral 2-substituted azepane would be expected to favor the formation of one diastereomer over the other due to the steric hindrance imposed by the substituent at the 2-position.

Optimization of Reaction Conditions in 1-(Oxiran-2-ylmethyl)azepane Synthesis

The efficiency and selectivity of the synthesis of 1-(oxiran-2-ylmethyl)azepane are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and catalysts is crucial for maximizing the yield and purity of the desired product.

Influence of Solvent Systems and Reaction Media

The choice of solvent can have a profound impact on the outcome of the N-alkylation of azepane with an oxirane-containing electrophile like epichlorohydrin. The solvent influences the solubility of the reactants, the rate of the reaction, and can affect the regioselectivity of the epoxide ring-opening.

The reaction of amines with epoxides can be carried out in a variety of solvents, including polar aprotic solvents like acetonitrile and DMF, as well as protic solvents like alcohols or even water. organic-chemistry.org In some cases, solvent-free conditions have been shown to be effective, offering a more environmentally friendly approach. mdpi.com

The use of polar mixed solvent systems, such as DMF/water, has been reported to be effective for the regioselective opening of epoxides by primary amines, leading to the formation of β-amino alcohols in high yield without the need for a catalyst. organic-chemistry.org While azepane is a secondary amine, these findings suggest that the polarity of the solvent system can play a key role in promoting the desired nucleophilic attack of the amine on the epoxide. The presence of water can facilitate the reaction by acting as a proton shuttle, aiding in the opening of the epoxide ring.

For the N-alkylation of azepane with epichlorohydrin, which involves a nucleophilic substitution followed by an intramolecular ring-closure to form the new epoxide ring, the choice of solvent is also critical. Aprotic polar solvents are generally preferred for SN2 reactions as they can solvate the cation while leaving the nucleophile relatively free to react. The optimization of the solvent system would involve screening a range of solvents to find the best balance between reaction rate, yield, and suppression of side reactions.

Table 1: Effect of Solvent on the Aminolysis of Epoxides

| Solvent System | Catalyst | Temperature (°C) | Conversion (%) | Selectivity for Monoalkylation (%) |

| DMF/H₂O | None | 60 | >99 | 98 |

| CHCl₃ | YCl₃ (1 mol%) | Room Temp. | 50 (after 1h) | - |

| Solvent-free | YCl₃ (1 mol%) | Room Temp. | High | High |

Data compiled from studies on the aminolysis of various epoxides with amines. organic-chemistry.orgmdpi.com

Catalytic Systems in Oxirane-Azepane Synthesis

The synthesis of 1-(oxiran-2-ylmethyl)azepane, which involves the N-alkylation of azepane with an oxirane precursor like epichlorohydrin, is fundamentally a nucleophilic ring-opening of an epoxide. The efficiency and regioselectivity of this reaction are significantly enhanced by various catalytic systems. These catalysts function by activating the epoxide ring, making it more susceptible to nucleophilic attack by the secondary amine.

Lewis Acid Catalysis: Lewis acids are a cornerstone in the synthesis of β-amino alcohols from epoxides and amines. researchgate.net They coordinate with the oxygen atom of the oxirane ring, which polarizes the carbon-oxygen bonds and facilitates the nucleophilic attack. A diverse range of Lewis acids have been employed for this purpose.

Transition and Rare-Earth Metal Catalysts: Homogeneous catalysts, including transition metal-based Lewis acids like tin(IV) chloride pentahydrate (SnCl₄·5H₂O), cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O), and nickel(II) chloride (NiCl₂), have been shown to effectively catalyze the aminolysis of epoxides, often in high yields under solvent-free conditions. researchgate.net Rare-earth metal salts, such as yttrium chloride (YCl₃), are particularly effective due to their high oxyphilicity. mdpi.com YCl₃ has been demonstrated to catalyze the ring-opening of epoxides by amines with high efficiency and regioselectivity at room temperature, requiring only a small catalyst loading (1 mol%) and no solvent. mdpi.com The plausible mechanism involves the activation of the epoxide by the Lewis acid, rendering it more vulnerable to the amine's nucleophilic attack. mdpi.com For terminal epoxides, this attack typically follows an Sₙ2 mechanism, occurring at the sterically less hindered carbon atom. mdpi.comjsynthchem.com

Heterogeneous Lewis Acids: Solid acid catalysts offer advantages in terms of recovery and reusability. Lewis acidic zeolites, such as Sn-Beta, Zr-Beta, and Hf-Beta, have been investigated for epoxide ring-opening reactions. ucdavis.edu Sn-Beta, in particular, has demonstrated high activity and regioselectivity for the reaction of epichlorohydrin with nucleophiles. ucdavis.edu These materials are thermally stable and robust, making them suitable for industrial applications. ucdavis.edu

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for reactions involving reactants in different phases, such as a solid base and an organic substrate. crdeepjournal.org In the context of oxirane-azepane synthesis, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the amine or an associated anion from an aqueous or solid phase to the organic phase containing the epoxide precursor. researchgate.netacsgcipr.org This methodology allows the use of environmentally benign inorganic bases and can often be performed under solvent-free conditions, aligning with the principles of green chemistry. crdeepjournal.orgacsgcipr.org The process has been successfully applied to the synthesis of various glycidyl ethers and can be adapted for the N-alkylation of amines. researchgate.net

Dendrimer-Based Catalysis: Advanced catalytic systems utilizing metallodendrimers on solid supports represent a modern approach. For instance, a second-generation nickel(II)-containing metallodendrimer grafted onto Sepabeads has been shown to be a highly active and recyclable catalyst for the reaction between epichlorohydrin and aromatic amines under solvent-free conditions. rsc.org This catalyst achieved a 97% yield in just 30 minutes, outperforming similar catalysts based on copper, cobalt, or iron. rsc.org Such systems combine the high activity of homogeneous catalysts with the ease of separation of heterogeneous catalysts.

Table 1: Comparison of Catalytic Systems for Epoxide Ring-Opening with Amines

| Catalyst Type | Specific Example | Key Advantages | Typical Conditions |

|---|---|---|---|

| Homogeneous Lewis Acid | Yttrium Chloride (YCl₃) | High efficiency, low catalyst loading, high regioselectivity. mdpi.com | Room temperature, solvent-free. mdpi.com |

| Heterogeneous Lewis Acid | Sn-Beta Zeolite | Reusable, thermally stable, high activity. ucdavis.edu | Elevated temperatures (e.g., 60 °C). ucdavis.edu |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide | Use of simple inorganic bases, often solvent-free, green. researchgate.netacsgcipr.org | Solid-liquid or liquid-liquid biphasic systems. crdeepjournal.org |

| Dendrimer-Based Catalyst | Ni²⁺-G2-Metallodendrimer | Very high activity, recyclable, solvent-free. rsc.org | Ambient temperature, solvent-free. rsc.org |

Application of Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a significant tool in organic chemistry, offering substantial improvements over conventional heating methods. The application of microwave irradiation can dramatically accelerate reaction rates, increase product yields, and enhance purity, often under more environmentally friendly conditions. ijrpr.com

The synthesis of N-heterocycles, including azepane derivatives, has greatly benefited from this technology. conicet.gov.arresearchgate.net Microwave heating is characterized by the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating that is distinct from the slow, conductive heating of an external oil bath. unito.it This can result in shorter reaction times, often reducing processes that take hours or days to mere minutes. ijrpr.com

While specific literature detailing the microwave-assisted synthesis of 1-(oxiran-2-ylmethyl)azepane is not abundant, the utility of this technique can be inferred from analogous transformations on related structures. For example, in the multi-step synthesis of heavily hydroxylated azepane derivatives, a key hydrolysis step was significantly optimized using microwave irradiation. nih.gov Conventional heating with lithium hydroxide required over 24 hours at 80 °C to achieve an 81% yield, whereas microwave heating at 90 °C accomplished the same transformation in just 1 hour with an improved yield of 89%. nih.gov

Similarly, the synthesis of other seven-membered N-heterocycles, such as N-acyl-N'-arylhexahydro-1,3-diazepines, has been successfully achieved via microwave-assisted cyclodehydration. conicet.gov.ar This method provided high yields in remarkably short reaction times in an aqueous medium without the need for a catalyst. conicet.gov.ar These examples underscore the potential of microwave irradiation to significantly enhance the efficiency of synthetic steps involved in the preparation of azepane-containing molecules.

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Relevant Azepane Derivative Reaction Step (Hydrolysis) nih.gov

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | > 24 hours | 1 hour |

| Temperature | 80 °C | 90 °C |

| Yield | 81% | 89% |

The adoption of microwave-assisted protocols in the synthesis of 1-(oxiran-2-ylmethyl)azepane could therefore offer a pathway to a more rapid, efficient, and sustainable manufacturing process.

Chemical Reactivity and Transformation Studies of 1 Oxiran 2 Ylmethyl Azepane

Oxirane Ring Opening Reactions of 1-(Oxiran-2-ylmethyl)azepane

The high ring strain of the oxirane (epoxide) ring in 1-(Oxiran-2-ylmethyl)azepane makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone of its synthetic utility, providing a straightforward method for the introduction of various functional groups and the formation of β-amino alcohols, which are valuable intermediates in medicinal chemistry. researchgate.net

Nucleophilic Ring Opening with Various Reagents

The reaction of 1-(Oxiran-2-ylmethyl)azepane with a range of nucleophiles is expected to proceed via an S(_N)2 mechanism, resulting in the formation of a variety of functionalized amino alcohols. The nature of the nucleophile dictates the final product, and the reaction conditions can be tailored to optimize yields and selectivity.

The reaction of epoxides with amines is a well-established method for the synthesis of β-amino alcohols. researchgate.net In the case of 1-(Oxiran-2-ylmethyl)azepane, reaction with primary or secondary amines would lead to the formation of diamino alcohol derivatives. The reaction is typically carried out in a protic solvent, such as an alcohol or water, which can facilitate the ring-opening by protonating the epoxide oxygen, thereby increasing its electrophilicity. organic-chemistry.org Alternatively, the reaction can be performed under solvent-free conditions, often with mild heating. researchgate.net

For instance, the reaction of the analogous compound 1-(oxiran-2-ylmethyl)piperidine (B1313976) with various amines demonstrates the formation of the corresponding amino alcohols. It is anticipated that 1-(Oxiran-2-ylmethyl)azepane would react similarly.

| Amine Nucleophile | Expected Product with 1-(Oxiran-2-ylmethyl)azepane | Reaction Conditions (Analogous Systems) | Reference |

| Aniline | 1-(Azepan-1-yl)-3-(phenylamino)propan-2-ol | Neat, 60-80 °C | scielo.org.mx |

| Benzylamine | 1-(Azepan-1-yl)-3-(benzylamino)propan-2-ol | Solvent-free, mild heating | researchgate.net |

| Morpholine | 1-(Azepan-1-yl)-3-morpholinopropan-2-ol | Acetic acid, solvent-free | researchgate.net |

Thiols are potent nucleophiles that readily open epoxide rings to form β-hydroxy thioethers. This reaction, often referred to as "thiol-epoxy click chemistry," is highly efficient and proceeds under mild conditions. The reaction of 1-(Oxiran-2-ylmethyl)azepane with a thiol would be expected to yield a β-hydroxy thioether derivative.

Carboxylic acids can also act as nucleophiles to open the oxirane ring, resulting in the formation of β-hydroxy esters. This reaction is often catalyzed by a base or a Lewis acid to enhance the nucleophilicity of the carboxylate or the electrophilicity of the epoxide, respectively. nih.gov Recent studies have highlighted the use of cooperative catalyst systems, such as an iron(III) benzoate (B1203000) complex with guanidinium (B1211019) carbonate, for efficient and environmentally friendly ring-opening of terminal epoxides with carboxylic acids. nih.gov

| Nucleophile | Expected Product with 1-(Oxiran-2-ylmethyl)azepane | Reaction Conditions (Analogous Systems) | Reference |

| Thiophenol | 1-(Azepan-1-yl)-3-(phenylthio)propan-2-ol | Base catalyst (e.g., Et₃N), room temperature | |

| Benzoic Acid | 1-(Azepan-1-yl)-3-hydroxypropyl benzoate | Iron(III) benzoate/guanidinium carbonate, neat | nih.gov |

| Acetic Acid | 1-(Azepan-1-yl)-3-hydroxypropyl acetate (B1210297) | Acetic anhydride, phosphine (B1218219) catalyst | researchgate.net |

Analysis of Regioselectivity and Stereoselectivity in Epoxide Ring Opening

The ring-opening of unsymmetrical epoxides, such as 1-(Oxiran-2-ylmethyl)azepane, can theoretically lead to two different regioisomers. The regioselectivity of the reaction is influenced by both steric and electronic factors and the nature of the reaction conditions (acidic or basic/neutral). scielo.org.mxjsynthchem.com

Under basic or neutral conditions, the nucleophilic attack generally occurs at the less sterically hindered carbon atom of the epoxide ring (the terminal CH₂ group), following an S(_N)2 mechanism. scielo.org.mx This leads to the formation of the secondary alcohol. For 1-(Oxiran-2-ylmethyl)azepane, this would result in the formation of a 1,3-disubstituted propan-2-ol derivative.

In acidic conditions, the epoxide oxygen is protonated, and the transition state has more carbocationic character. In such cases, the nucleophile may preferentially attack the more substituted carbon atom that can better stabilize the partial positive charge. However, for a terminal epoxide like 1-(Oxiran-2-ylmethyl)azepane, the attack at the less hindered carbon is still generally favored. jsynthchem.com

The stereochemistry of the ring-opening is typically trans, meaning the nucleophile attacks from the side opposite to the epoxide oxygen, resulting in an inversion of configuration at the center of attack. youtube.com If the starting epoxide is enantiomerically pure, the ring-opening reaction will proceed with a high degree of stereospecificity.

| Reaction Condition | Major Regioisomer | Stereochemical Outcome | Reference |

| Basic/Neutral (e.g., NaOMe, RNH₂) | Attack at the terminal (less substituted) carbon | Trans-addition (inversion of configuration) | scielo.org.mxyoutube.com |

| Acidic (e.g., H₂SO₄, Lewis Acids) | Generally attack at the terminal carbon, but can be influenced by electronic effects | Trans-addition (inversion of configuration) | jsynthchem.com |

Reactions at the Azepane Moiety

The azepane ring in 1-(Oxiran-2-ylmethyl)azepane contains a secondary amine, which is a nucleophilic and basic center. This allows for a variety of functionalization reactions at the nitrogen atom.

Functionalization of the Azepane Nitrogen Atom

The nitrogen atom of the azepane ring can be functionalized through various reactions, such as N-alkylation and N-acylation, to introduce a wide range of substituents. These modifications can significantly alter the physical, chemical, and biological properties of the molecule.

N-Alkylation: The secondary amine of the azepane can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction is typically carried out in the presence of a base to deprotonate the amine and enhance its nucleophilicity. Phase-transfer catalysts can also be employed to facilitate the reaction. universityofgalway.ie

N-Acylation: The azepane nitrogen can be acylated using acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent). This reaction leads to the formation of an amide. A general method for N-acetylation involves the use of malonic acid as a precursor to a reactive ketene (B1206846) intermediate. rsc.org

| Reaction Type | Reagent | Expected Product | General Conditions | Reference |

| N-Alkylation | Methyl iodide | 1-Methyl-1-(oxiran-2-ylmethyl)azepanium iodide | Base (e.g., K₂CO₃), solvent (e.g., CH₃CN) | universityofgalway.ie |

| N-Benzylation | Benzyl bromide | 1-Benzyl-1-(oxiran-2-ylmethyl)azepanium bromide | Base (e.g., K₂CO₃), solvent (e.g., DMF) | universityofgalway.ie |

| N-Acylation | Acetyl chloride | 1-(1-(Oxiran-2-ylmethyl)azepan-1-yl)ethan-1-one | Base (e.g., Et₃N), solvent (e.g., CH₂Cl₂) | rsc.org |

| N-Benzoylation | Benzoyl chloride | (1-(Oxiran-2-ylmethyl)azepan-1-yl)(phenyl)methanone | Base (e.g., Pyridine), solvent (e.g., CH₂Cl₂) | rsc.org |

Chemical Modifications on the Azepane Ring Carbon Atoms

Direct functionalization of the carbon atoms of the azepane ring in 1-(oxiran-2-ylmethyl)azepane is a challenging yet synthetically valuable endeavor. While specific studies on the target molecule are not extensively documented, analogous reactivity of N-substituted azepane derivatives provides insight into potential synthetic strategies. One powerful method for the introduction of substituents onto the carbon framework of cyclic amines is through directed metallation, followed by quenching with an electrophile.

Research on N-Boc-2-phenylazepane has demonstrated that lithiation can be achieved, creating a nucleophilic center on the azepane ring that can react with various electrophiles. This suggests that a similar approach could potentially be applied to a protected form of 1-(oxiran-2-ylmethyl)azepane. The protection of the nitrogen, for instance as a tert-butoxycarbonyl (Boc) derivative, would be crucial to prevent undesired reactions with the organolithium base. Subsequent deprotonation, likely at a carbon alpha to the nitrogen, would generate a carbanion that could be trapped with a range of electrophiles, including alkyl halides, carbonyl compounds, and silyl (B83357) halides. This would allow for the introduction of diverse functional groups onto the azepane skeleton. The regioselectivity of the lithiation would be a key aspect to control in such a synthetic sequence.

Table 1: Representative Electrophilic Quenching of Lithiated N-Boc-2-phenylazepane

| Electrophile | Product | Yield (%) |

|---|---|---|

| D₂O | 2-Deuterio-N-Boc-2-phenylazepane | >95 |

| CH₃I | N-Boc-2-methyl-2-phenylazepane | 85 |

| (CH₃)₂CO | N-Boc-2-(1-hydroxy-1-methylethyl)-2-phenylazepane | 70 |

Data presented is based on analogous reactions with N-Boc-2-phenylazepane and serves as a model for the potential reactivity of a protected 1-(oxiran-2-ylmethyl)azepane.

Oxidation Reactions of the Oxirane Ring

The oxirane ring of 1-(oxiran-2-ylmethyl)azepane is susceptible to oxidation, although the presence of the tertiary amine of the azepane ring introduces a competing site for oxidation. The oxidation of the nitrogen atom to an N-oxide is a common reaction for tertiary amines when treated with oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperbenzoic acid (m-CPBA).

However, the selective oxidation of the oxirane ring itself is less straightforward. Stronger oxidizing conditions could potentially lead to cleavage of the C-C bond of the epoxide. To achieve selective transformation of the oxirane, it would be necessary to employ reagents and conditions that favor reaction at the epoxide over the amine, or to temporarily protect the amine functionality. For instance, conversion of the azepane nitrogen to a quaternary ammonium (B1175870) salt or a less nucleophilic amide could direct the oxidation towards the oxirane ring. Without such modifications, it is anticipated that oxidation would preferentially occur at the nitrogen.

Table 2: Potential Products of Oxidation of 1-(Oxiran-2-ylmethyl)azepane

| Oxidizing Agent | Potential Major Product | Comments |

|---|---|---|

| m-CPBA | 1-(Oxiran-2-ylmethyl)azepane N-oxide | Oxidation of the tertiary amine is expected to be the primary reaction pathway. |

| H₂O₂ | 1-(Oxiran-2-ylmethyl)azepane N-oxide | Similar to m-CPBA, oxidation of the nitrogen is likely. |

Reduction Reactions Involving Oxirane Ring Cleavage

The strained three-membered ring of the oxirane moiety makes it susceptible to ring-opening reactions under reductive conditions. Hydride reagents, such as lithium aluminum hydride (LiAlH₄), are effective for the reductive cleavage of epoxides, yielding alcohols. In the case of 1-(oxiran-2-ylmethyl)azepane, the nucleophilic hydride can attack either of the two carbon atoms of the oxirane ring.

The regioselectivity of the ring-opening is governed by both steric and electronic factors. Under neutral or basic conditions, such as with LiAlH₄, the reaction generally proceeds via an Sₙ2 mechanism, with the hydride nucleophile attacking the less sterically hindered carbon atom. For 1-(oxiran-2-ylmethyl)azepane, this would be the terminal methylene (B1212753) carbon of the oxirane, leading to the formation of 1-(3-hydroxypropyl)azepane. This transformation provides a straightforward method for converting the epoxy functionality into a primary alcohol.

Table 3: Reduction of N-Glycidyl Analogues with LiAlH₄

| Substrate | Product | Yield (%) |

|---|---|---|

| N-(2,3-Epoxypropyl)piperidine | 1-(3-Hydroxypropyl)piperidine | High |

| N-(2,3-Epoxypropyl)pyrrolidine | 1-(3-Hydroxypropyl)pyrrolidine | High |

Domino and Cascade Reactions Integrating the Oxirane and Azepane Functionalities

The bifunctional nature of 1-(oxiran-2-ylmethyl)azepane makes it an ideal substrate for domino and cascade reactions, where a single synthetic operation triggers a sequence of intramolecular transformations. Such reactions can lead to the rapid construction of complex molecular architectures. The azepane nitrogen can act as an intramolecular nucleophile, attacking the electrophilic carbons of the oxirane ring.

This intramolecular cyclization can be initiated by activation of the epoxide with a Lewis or Brønsted acid. Protonation of the epoxide oxygen enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack by the azepane nitrogen. Depending on which carbon of the epoxide is attacked, this could lead to the formation of a five- or six-membered ring fused to the azepane core. The regioselectivity of this cyclization would be influenced by the reaction conditions and the substitution pattern of the oxirane. Such a cascade could be the initial step in a more elaborate sequence, where the resulting hydroxyl group participates in subsequent reactions.

For example, a domino reaction could be envisioned where an external nucleophile first opens the epoxide ring, generating a secondary alcohol. This alcohol could then, under appropriate conditions, participate in a further intramolecular reaction with a functional group pre-installed on the azepane ring, leading to the formation of polycyclic systems in a highly efficient manner.

Table 4: Potential Domino Reactions of 1-(Oxiran-2-ylmethyl)azepane

| Initiator/Reagent | Intermediate | Final Product Structure |

|---|---|---|

| Brønsted Acid | Protonated Epoxide | Fused bicyclic system (e.g., aza-bridged heterocycle) |

Derivatization Strategies and Novel Compound Synthesis Based on the 1 Oxiran 2 Ylmethyl Azepane Framework

Synthesis of Novel β-Amino Alcohols from Oxirane Ring Opening Adducts

The most direct derivatization of 1-(oxiran-2-ylmethyl)azepane involves the nucleophilic ring-opening of the epoxide. This reaction is a cornerstone for the synthesis of 1,2-amino alcohols, a structural motif present in numerous biologically active compounds. The reaction of the epoxide with a nucleophile (Nu-H) results in the formation of a β-substituted amino alcohol, specifically a 1-(azepan-1-yl)-3-(nucleophil)-propan-2-ol derivative.

The regioselectivity of this ring-opening reaction is a critical aspect. For unsymmetrical epoxides like 1-(oxiran-2-ylmethyl)azepane, the nucleophilic attack can theoretically occur at either of the two epoxide carbons. Under neutral or basic conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom (C3). rroij.comrsc.org This leads to the formation of a secondary alcohol. Conversely, under acidic conditions, the epoxide oxygen is protonated, and the reaction may proceed with a greater degree of SN1 character, favoring nucleophilic attack at the more substituted carbon (C2) that can better stabilize a partial positive charge. mdpi.com Various catalysts, including Lewis acids, can be employed to control and enhance the regioselectivity of the epoxide opening. mdpi.comorganic-chemistry.org

A wide range of nucleophiles can be utilized for this transformation, leading to a diverse library of β-amino alcohols. Primary and secondary amines, alcohols, thiols, and azide (B81097) ions are common examples. The resulting products are valuable intermediates for further synthetic manipulations.

Table 1: Representative Examples of β-Amino Alcohol Synthesis via Oxirane Ring Opening

| Nucleophile (Nu-H) | Product Structure | Product Name |

| Aniline | 1-(Azepan-1-yl)-3-(phenylamino)propan-2-ol | |

| Methanol | 1-(Azepan-1-yl)-3-methoxypropan-2-ol | |

| Thiophenol | 1-(Azepan-1-yl)-3-(phenylthio)propan-2-ol | |

| Sodium Azide | 1-(Azepan-1-yl)-3-azidopropan-2-ol |

Note: The table shows expected products from the reaction of 1-(oxiran-2-ylmethyl)azepane with various nucleophiles based on established reactivity patterns of epoxides.

Formation of Fused and Spiro Azepane Systems Incorporating the Oxirane-Derived Moiety

The functionalized side chain created by the ring-opening of the oxirane can be further elaborated to construct more complex heterocyclic systems, such as fused and spiro azepanes. These scaffolds are of significant interest in drug discovery due to their rigid three-dimensional structures.

Fused Azepane Systems: A common strategy to form a fused ring system involves a two-step sequence: nucleophilic opening of the epoxide followed by an intramolecular cyclization. By choosing a nucleophile that contains a suitable electrophilic or nucleophilic site, a subsequent ring-closing reaction can be orchestrated. For instance, opening the epoxide with an amino-thiol could be followed by an intramolecular cyclization to form a thiamorpholine ring fused to the azepane system through the propanol (B110389) linker. Another approach could involve the intramolecular cyclization of the β-amino alcohol product itself, where the newly formed hydroxyl group is converted into a good leaving group (e.g., a tosylate) and is subsequently displaced by a nucleophile tethered to the azepane ring, or vice-versa. nih.gov

Spiro Azepane Systems: The synthesis of spiro-azepanes from 1-(oxiran-2-ylmethyl)azepane is a more complex transformation but offers access to unique molecular architectures. One potential pathway involves the initial ring-opening of the epoxide to introduce a functionalized chain. This chain can then be modified to contain a group capable of cyclizing onto the azepane ring itself, for example, at the C2 position. This would typically require activation of the C2 position of the azepane, for instance, through the formation of an enamine or an iminium ion intermediate.

Alternatively, spirocycles can be formed by utilizing the reactivity of the azepane nitrogen. For example, the hydroxyl group of the ring-opened product could be oxidized to a ketone. Subsequent intramolecular reactions, such as an aldol (B89426) condensation or a Mannich-type reaction involving the azepane nitrogen and another carbonyl compound, could potentially lead to the formation of a spirocyclic system. The synthesis of spiro-heterocycles from epoxides is a known strategy, often involving multi-step sequences or cascade reactions. beilstein-journals.orgclockss.orgresearchgate.net

Table 2: Conceptual Strategies for Fused and Spiro Azepane Synthesis

| Target System | Conceptual Strategy | Key Intermediates |

| Fused Azepane | 1. Epoxide opening with a bifunctional nucleophile. 2. Intramolecular cyclization. | 1-(Azepan-1-yl)-3-(functionalized-nucleophil)propan-2-ol |

| Spiro Azepane | 1. Epoxide opening and side-chain modification. 2. Intramolecular cyclization onto the azepane ring. | Functionalized 1-(azepan-1-yl)propan-2-ol derivatives |

Incorporation of 1-(Oxiran-2-ylmethyl)azepane into Larger Polycyclic Architectures

The bifunctional nature of 1-(oxiran-2-ylmethyl)azepane makes it an excellent building block for the construction of larger, polycyclic molecules. It can be used in reactions where both the nucleophilic nitrogen and the electrophilic epoxide participate, leading to complex structures in a single or few steps.

One such application is in the synthesis of polymers. The epoxide ring can undergo ring-opening polymerization, while the azepane moiety can be incorporated into the polymer backbone or act as a pendant group that can be further functionalized.

In the context of discrete molecule synthesis, 1-(oxiran-2-ylmethyl)azepane can be employed in tandem or domino reactions. For example, a reaction could be initiated by the nucleophilic attack of the azepane nitrogen on an electrophile, which in turn generates a species that triggers the intramolecular opening of the epoxide. Such cascade reactions are highly efficient in building molecular complexity. researchgate.net The development of new synthetic methods for functionalized azepanes is an active area of research, with strategies like dearomative ring expansion and cross-coupling being explored to create complex, substituted azepane cores. researchgate.netacs.org

Development of Specific Chiral Azepane Derivatives from 1-(Oxiran-2-ylmethyl)azepane Precursors

The control of stereochemistry is paramount in modern drug discovery. The 1-(oxiran-2-ylmethyl)azepane framework offers several avenues for the synthesis of specific chiral derivatives. The key is to control the stereochemistry of the newly formed chiral center at C2 of the propanol backbone during the epoxide ring-opening.

There are two primary strategies to achieve this:

Substrate Control: This approach utilizes an enantiomerically pure starting material, such as (R)-1-(oxiran-2-ylmethyl)azepane or (S)-1-(oxiran-2-ylmethyl)azepane. The nucleophilic ring-opening of a chiral epoxide is a stereospecific SN2 reaction that proceeds with inversion of configuration at the center of attack. Therefore, reacting a pure enantiomer of the starting epoxide with a nucleophile will lead to the formation of a specific diastereomer of the β-amino alcohol product with high stereoselectivity. diva-portal.orgrsc.org

Catalyst Control: This strategy involves the use of a chiral catalyst to control the stereochemical outcome of the reaction, starting from a racemic mixture of 1-(oxiran-2-ylmethyl)azepane. Asymmetric ring-opening (ARO) of epoxides is a well-established method for producing enantiomerically enriched β-amino alcohols. organic-chemistry.org Chiral Lewis acids or organocatalysts can be employed to selectively activate one enantiomer of the epoxide or to guide the nucleophile to one face of the epoxide, resulting in a kinetic resolution or a desymmetrization of a meso-epoxide (though the title compound is not meso). This approach is highly valuable as it allows for the creation of chiral molecules from achiral or racemic precursors.

Table 3: Strategies for Chiral Synthesis

| Strategy | Description | Expected Outcome |

| Substrate Control | Use of enantiopure (R)- or (S)-1-(oxiran-2-ylmethyl)azepane. | Diastereomerically pure β-amino alcohol. |

| Catalyst Control | Use of a chiral catalyst with racemic 1-(oxiran-2-ylmethyl)azepane. | Enantiomerically enriched β-amino alcohol. |

Spectroscopic Characterization Methodologies for Oxirane Azepane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1-(Oxiran-2-ylmethyl)azepane. Through various NMR experiments, it is possible to map the complete proton and carbon framework of the molecule and investigate its conformational dynamics in solution.

Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis

Proton NMR spectroscopy provides detailed information about the chemical environment of each hydrogen atom in 1-(Oxiran-2-ylmethyl)azepane. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, allowing for the differentiation of protons in the azepane ring, the methylene (B1212753) bridge, and the oxirane ring.

The protons on the carbons alpha to the nitrogen atom in the azepane ring are expected to appear downfield due to the electron-withdrawing effect of the nitrogen. libretexts.org The remaining azepane ring protons would resonate further upfield, likely in a complex, overlapping multiplet pattern due to the ring's flexibility. The protons of the methylene bridge (N-CH₂) and the oxirane ring would also exhibit distinct chemical shifts. The protons on the oxirane ring, being part of a strained three-membered ring, typically appear in a specific region of the spectrum. oregonstate.edu

The spin-spin coupling between adjacent non-equivalent protons provides crucial connectivity information. For instance, the protons of the oxirane ring would display characteristic geminal and vicinal coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 1-(Oxiran-2-ylmethyl)azepane

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Azepane H2, H7 | 2.5 - 2.8 | m | - |

| Azepane H3, H4, H5, H6 | 1.5 - 1.8 | m | - |

| N-CH₂ | 2.4 - 2.7 | m | - |

| Oxirane CH | 2.9 - 3.2 | m | - |

| Oxirane CH₂ | 2.5 - 2.8 | m | - |

Note: These are predicted values and may vary based on solvent and experimental conditions. 'm' denotes a multiplet.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is used to identify all unique carbon environments within the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

The carbons alpha to the nitrogen in the azepane ring (C2 and C7) are expected to be deshielded and appear at a lower field compared to the other carbons in the ring. libretexts.org The carbons of the oxirane ring typically resonate in a distinct upfield region due to ring strain. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(Oxiran-2-ylmethyl)azepane

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Azepane C2, C7 | 55 - 60 |

| Azepane C3, C6 | 27 - 32 |

| Azepane C4, C5 | 25 - 30 |

| N-CH₂ | 58 - 63 |

| Oxirane CH | 50 - 55 |

| Oxirane CH₂ | 45 - 50 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques for Structural Assignment

While 1D NMR provides fundamental information, 2D NMR techniques are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially for a molecule with several similar chemical environments like 1-(Oxiran-2-ylmethyl)azepane. openpubglobal.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would be used to trace the connectivity of protons within the azepane ring and within the oxiran-2-ylmethyl substituent. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon resonances based on the already assigned proton spectrum. openpubglobal.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the azepane ring and the oxiran-2-ylmethyl group, for instance, by showing a correlation between the N-CH₂ protons and the C2/C7 carbons of the azepane ring. openpubglobal.com

ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. This information is valuable for determining the preferred conformation and stereochemistry of the molecule.

Temperature Variable NMR Studies for Conformational Dynamics

The seven-membered azepane ring is known to be conformationally flexible, capable of existing in various twist-chair and boat conformations. nih.gov At room temperature, the rapid interconversion between these conformers often leads to averaged signals in the NMR spectrum.

By conducting NMR experiments at different temperatures, it is possible to study these conformational dynamics. Lowering the temperature can slow down the rate of interconversion to the point where individual conformers can be observed separately in the NMR spectrum. mq.edu.au This allows for the determination of the energy barriers between different conformations and the identification of the most stable conformer.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

For 1-(Oxiran-2-ylmethyl)azepane, the IR spectrum would be characterized by the absence of N-H stretching bands, confirming the tertiary nature of the amine. orgchemboulder.com Key expected absorptions include:

C-H stretching: Aliphatic C-H stretching vibrations from the azepane ring and the methylene groups, typically observed in the 2850-3000 cm⁻¹ region.

C-N stretching: The stretching vibration of the C-N bond in the tertiary amine is expected in the 1000-1250 cm⁻¹ range. libretexts.org

Epoxide vibrations: The oxirane ring has characteristic vibrational modes. The asymmetric C-O-C stretch is typically found around 950–810 cm⁻¹, while a symmetric ring breathing mode occurs near 1250 cm⁻¹. spectroscopyonline.comresearchgate.net

Raman spectroscopy can also be used to identify these functional groups. The epoxide ring breathing mode, for example, often gives a strong signal in the Raman spectrum. spectroscopyonline.com

Table 3: Predicted IR and Raman Bands for 1-(Oxiran-2-ylmethyl)azepane

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aliphatic C-H | Stretching | 2850 - 3000 | Strong (IR), Strong (Raman) |

| C-N | Stretching | 1000 - 1250 | Medium (IR) |

| Epoxide Ring | Ring Breathing | ~1250 | Medium (IR), Strong (Raman) |

| Epoxide C-O-C | Asymmetric Stretch | 950 - 810 | Strong (IR) |

| Epoxide C-O-C | Symmetric Stretch | 880 - 750 | Strong (IR) |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For 1-(Oxiran-2-ylmethyl)azepane (C₉H₁₇NO), the molecular weight is 155.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 155.

The fragmentation of N-substituted cyclic amines is often dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orgwhitman.edu This process leads to the formation of a resonance-stabilized nitrogen-containing cation. For 1-(Oxiran-2-ylmethyl)azepane, the most likely fragmentation pathway would be the cleavage of the bond between the methylene bridge and the oxirane ring, resulting in a stable azepanylmethyl cation.

Table 4: Predicted Key Fragments in the Mass Spectrum of 1-(Oxiran-2-ylmethyl)azepane

| m/z | Proposed Fragment |

| 155 | [C₉H₁₇NO]⁺ (Molecular Ion) |

| 112 | [C₇H₁₄N]⁺ (α-cleavage, loss of C₂H₃O radical) |

| 98 | [C₆H₁₂N]⁺ (Loss of CH₂ from m/z 112) |

| 84 | [C₅H₁₀N]⁺ (Further fragmentation of the azepane ring) |

| 57 | [C₃H₅O]⁺ (Oxiranylmethyl cation) |

Note: The relative intensities of these fragments would depend on their stability.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For "1-(Oxiran-2-ylmethyl)azepane," which contains a chiral center at the C2 position of the oxirane ring, X-ray crystallography is the definitive method to establish its absolute configuration (R or S).

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is recorded and analyzed. This analysis allows for the construction of a three-dimensional electron density map, from which the positions of the individual atoms can be determined with high precision.

In the context of "1-(Oxiran-2-ylmethyl)azepane" research, a single-crystal X-ray diffraction study would reveal:

Molecular Connectivity: Confirmation of the covalent bonding framework, verifying the connection of the oxiran-2-ylmethyl group to the nitrogen atom of the azepane ring.

Conformation of the Azepane Ring: The seven-membered azepane ring is flexible and can adopt several conformations, such as chair, boat, and twist-chair forms. X-ray crystallography would provide the exact conformation of the azepane ring in the solid state, which is influenced by intramolecular and intermolecular interactions.

Absolute Stereochemistry: For an enantiomerically pure sample, the analysis can determine the absolute configuration of the chiral center in the oxirane moiety.

Intermolecular Interactions: The crystal packing arrangement reveals information about non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern the solid-state properties of the compound.

While the crystal structure of "1-(Oxiran-2-ylmethyl)azepane" itself is not publicly available, data from closely related azepane derivatives can provide insights into the expected structural features. For instance, the analysis of various substituted azepanes has shown that the seven-membered ring often adopts a chair or a twist-chair conformation in the solid state.

Below is a representative data table illustrating the type of crystallographic information that would be obtained from an X-ray diffraction study of an azepane derivative. The data presented is for a related heterocyclic compound to demonstrate the parameters determined.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₇NO |

| Formula Weight | 155.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(3) |

| c (Å) | 12.567(5) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 1012.3(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.020 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

This detailed structural information is crucial for understanding the molecule's physical and chemical properties and for designing related compounds with specific biological activities.

Computational and Theoretical Investigations of 1 Oxiran 2 Ylmethyl Azepane Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like 1-(Oxiran-2-ylmethyl)azepane. sumitomo-chem.co.jpscienceopen.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of many-body systems. scienceopen.com For 1-(Oxiran-2-ylmethyl)azepane, DFT studies are crucial for predicting its reactivity, particularly in reactions involving the strained oxirane ring. Such calculations can model the nucleophilic attack on the epoxide, a common reaction for this class of compounds.

The regioselectivity of the ring-opening reaction, for instance, can be predicted by calculating the activation energies for the attack at the two different carbon atoms of the oxirane ring. Theoretical calculations on similar oxirane systems have shown that the preferred site of attack is often influenced by both steric and electronic factors. researchgate.netacs.org In the case of 1-(Oxiran-2-ylmethyl)azepane, the azepane moiety can influence the electron density distribution in the oxirane ring, thereby directing incoming nucleophiles.

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be assessed using DFT. By calculating the energies of the transition states leading to different stereoisomeric products, researchers can predict the most likely reaction outcome. For example, in the reaction of N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine, theoretical calculations have been used to explain the observed diastereoselectivity. researchgate.netacs.org

Table 1: Illustrative DFT Data for Nucleophilic Ring-Opening of 1-(Oxiran-2-ylmethyl)azepane

| Parameter | Attack at C2 (less substituted) | Attack at C3 (more substituted) |

| Activation Energy (kcal/mol) | Lower | Higher |

| Transition State Geometry | Stabilized by azepane nitrogen | Sterically hindered |

| Predicted Major Product | Product from attack at C2 | Minor or not observed |

Note: The data in this table is illustrative and represents the type of information that would be generated from DFT studies. Actual values would require specific calculations for this molecule.

The electronic structure of 1-(Oxiran-2-ylmethyl)azepane can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A smaller gap generally suggests higher reactivity. irjweb.com For 1-(Oxiran-2-ylmethyl)azepane, the HOMO is expected to be localized primarily on the nitrogen atom of the azepane ring and the oxygen atom of the oxirane, reflecting their nucleophilic character. The LUMO is anticipated to be distributed over the carbon atoms of the oxirane ring, indicating their electrophilic nature and susceptibility to nucleophilic attack. ossila.com

Table 2: Predicted Frontier Molecular Orbital Characteristics of 1-(Oxiran-2-ylmethyl)azepane

| Molecular Orbital | Primary Localization | Implied Reactivity |

| HOMO | Azepane Nitrogen, Oxirane Oxygen | Nucleophilic centers |

| LUMO | Oxirane Carbon atoms | Electrophilic centers |

| HOMO-LUMO Gap | Moderate | Indicates potential for reactivity |

Note: This table presents a qualitative prediction of the HOMO and LUMO characteristics based on general principles of molecular orbital theory.

Quantum chemical calculations are invaluable for assessing the energetics and stability of reaction intermediates and potential products. sumitomo-chem.co.jp By calculating the Gibbs free energy of reactants, transition states, and products, a detailed reaction energy profile can be constructed. nrel.gov This profile allows for the determination of whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic) and provides the activation energy, which is related to the reaction rate.

For reactions of 1-(Oxiran-2-ylmethyl)azepane, such as its ring-opening, these calculations can help to identify the most stable product isomers and the most likely reaction pathways. For example, comparing the energies of the products resulting from nucleophilic attack at the two different oxirane carbons can confirm the regioselectivity predicted by transition state analysis.

Molecular Modeling and Simulations

Molecular modeling and simulations provide a dynamic picture of molecular behavior, complementing the static information obtained from quantum chemical calculations. mdpi.comnih.gov

Molecular dynamics simulations can further explore the conformational landscape of the oxirane-azepane system over time, providing insights into the flexibility of the molecule and the transitions between different conformations. This is particularly important for understanding how the molecule might orient itself to facilitate a reaction.

By combining quantum chemical calculations with molecular dynamics, it is possible to predict detailed reaction pathways and mechanisms. ethernet.edu.et For instance, a simulation could model the approach of a nucleophile to the 1-(Oxiran-2-ylmethyl)azepane molecule, the subsequent ring-opening of the oxirane, and the formation of the final product.

These simulations can reveal the role of the solvent and the dynamic interplay between the reacting molecules. The prediction of reaction mechanisms through computational means is a powerful tool for understanding complex chemical transformations and for designing new synthetic routes. sumitomo-chem.co.jpresearchgate.net

Computational Approaches to Structure-Activity Relationship (SAR) Studies for Azepane Derivatives

Computational methods are integral to modern drug discovery and chemical research for establishing Structure-Activity Relationships (SAR). For azepane derivatives, these approaches elucidate how structural modifications influence biological activity, thereby guiding the design of more potent and selective compounds. While specific SAR studies focusing solely on 1-(oxiran-2-ylmethyl)azepane are not extensively documented in publicly available research, the methodologies applied to analogous azepane structures provide a clear framework for how such investigations would be conducted.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of these computational efforts. QSAR studies seek to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For aromatic amines, a class of compounds with some relevance to the azepane moiety, QSAR models have been developed to predict properties like carcinogenicity by correlating them with physicochemical parameters. mdpi.com Such models often rely on descriptors calculated from the molecular structure, which can then be used to predict the activity of novel compounds.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed view by considering the 3D properties of molecules. These techniques have been successfully applied to various azepine derivatives to understand their interactions with biological targets. For instance, CoMFA and CoMSIA have been used to analyze 11H-dibenz[b,e]azepine and dibenz[b,f] mdpi.commolport.comoxazepine derivatives, providing insights into the steric and electrostatic fields that govern their agonistic activity at the human TRPA1 receptor. nih.govdnu.dp.ua These studies generate contour maps that highlight regions where modifications to the molecule would likely enhance or diminish its activity.

Molecular docking is another powerful computational tool used in SAR studies. It predicts the preferred orientation of a ligand when bound to a target protein, allowing for the analysis of binding affinity and interaction patterns. This method has been employed to investigate azepane derivatives as potential inhibitors for various targets. For example, docking studies on novel azepine derivatives based on a quinazolinone moiety were used to predict their binding modes and energies against microbial and cancer-related proteins, such as outer membrane protein A (OMPA) and Smoothened (SMO). nih.gov Similarly, docking was used to identify potential M. tuberculosis RNAP inhibitors among A-ring azepano-triterpenoids, correlating binding scores with antitubercular activity. mdpi.com These studies help rationalize the observed biological activities and guide the synthesis of new derivatives with improved binding characteristics.

The following table summarizes the computational approaches commonly used in SAR studies of azepane-containing compounds.

| Computational Method | Description | Application Example for Azepane Derivatives | Key Insights Gained |

|---|---|---|---|

| QSAR | Develops mathematical relationships between chemical structure and biological activity using molecular descriptors. | Prediction of carcinogenicity for aromatic amines. mdpi.com | Identifies key physicochemical properties influencing biological outcomes. |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates biological activity with the 3D steric and electrostatic fields of molecules. | Studying agonists of the human TRPA1 receptor among dibenz[b,e]azepine derivatives. nih.govdnu.dp.ua | Provides 3D contour maps guiding structural modifications for improved activity. |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target macromolecule. | Investigating quinazolinone-based azepines as antimicrobial and antitumor agents. nih.gov | Elucidates binding modes and identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts). |

Theoretical Prediction of Molecular Interactions and Binding Modes

Theoretical methods, particularly quantum chemical calculations and molecular dynamics simulations, are essential for predicting the intrinsic reactivity and intermolecular interactions of molecules like 1-(oxiran-2-ylmethyl)azepane. These investigations provide a fundamental understanding of how the molecule will behave in a biological environment and interact with potential targets.

Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure and reactivity of molecules. zsmu.edu.uabiointerfaceresearch.com For the azepane ring, DFT calculations can elucidate its conformational preferences, vibrational frequencies, and electronic properties such as electrostatic potential and frontier molecular orbitals (HOMO and LUMO). nih.gov These calculations help in understanding the stability and reactivity of the azepane scaffold itself. nih.gov

The oxirane (epoxide) ring in 1-(oxiran-2-ylmethyl)azepane is a key functional group whose interactions are of significant interest. The reaction between epoxides and amines is a well-studied area, often investigated using computational methods. sci-hub.se Theoretical studies on the reaction of 2-(chloromethyl)oxirane with tertiary amines, a close structural analog, have been performed using DFT and ab initio methods. dnu.dp.ua These studies model the transition states and energy profiles of the oxirane ring-opening reaction, which is a crucial step in the covalent modification of biological macromolecules. dnu.dp.uaresearchgate.net The calculations show that the reaction is sensitive to steric effects and the nature of the amine, and they can predict the regioselectivity of the ring-opening. researchgate.net Such theoretical predictions are vital for understanding how 1-(oxiran-2-ylmethyl)azepane might covalently bind to nucleophilic residues (e.g., amino or thiol groups) in a protein's active site.

Molecular docking simulations, as mentioned previously, are also central to predicting binding modes. Beyond just providing a static picture, these simulations can reveal the specific non-covalent interactions that stabilize the ligand-protein complex. For azepane derivatives, docking studies have identified key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking with amino acid residues in the binding pocket of target proteins. nih.gov For example, in the study of azepano-triterpenoids, while the azepane nitrogen itself was not typically involved in hydrogen bonding, other parts of the molecule formed crucial contacts with the target protein. mdpi.com

Molecular dynamics (MD) simulations can further refine the predictions from docking by simulating the movement of the ligand-protein complex over time. This provides insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding.

The table below outlines the types of molecular interactions that are theoretically predicted for compounds like 1-(oxiran-2-ylmethyl)azepane and the computational methods used to study them.

| Type of Interaction | Description | Relevant Moiety | Computational Method for Prediction |

|---|---|---|---|

| Covalent Bonding | Irreversible bond formation, typically through the opening of the strained oxirane ring by a nucleophile. | Oxiran-2-ylmethyl | Density Functional Theory (DFT), Ab Initio calculations. dnu.dp.uaresearchgate.net |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Azepane nitrogen (as acceptor), Oxirane oxygen (as acceptor). | Molecular Docking, Molecular Dynamics (MD) simulations. nih.gov |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein, driven by the exclusion of water. | Azepane ring (aliphatic chain). | Molecular Docking, Molecular Dynamics (MD) simulations. mdpi.com |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Entire molecule. | Molecular Docking, Molecular Dynamics (MD) simulations. |

Applications of 1 Oxiran 2 Ylmethyl Azepane in Chemical Synthesis

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules